molecular formula C6H5Cl3N2 B3285265 (2,3,4-Trichlorophenyl)hydrazine CAS No. 80025-74-7

(2,3,4-Trichlorophenyl)hydrazine

Cat. No.: B3285265
CAS No.: 80025-74-7
M. Wt: 211.5 g/mol
InChI Key: IYBKJASNAMGBOI-UHFFFAOYSA-N
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Description

(2,3,4-Trichlorophenyl)hydrazine is an organic compound characterized by the presence of three chlorine atoms attached to a phenyl ring and a hydrazine group. This compound is a white crystalline powder, soluble in solvents such as alcohol and ketone, but slightly soluble in water. It has a melting point of approximately 142-143°C .

Preparation Methods

The synthesis of (2,3,4-Trichlorophenyl)hydrazine typically involves the following steps :

    Chlorination of Aniline: Aniline is chlorinated to obtain 2,3,4-trichloroaniline.

    Diazotization: The 2,3,4-trichloroaniline is diazotized to form the corresponding diazonium salt.

    Reduction: The diazonium salt is reduced using an alkali sulfite to obtain a 2,3,4-trichlorophenylhydrazinesulfamic acid salt.

    Decomposition: The sulfamic acid salt is decomposed to a hydrazinium salt by treating it with an acid.

    Conversion: The hydrazinium salt is converted to this compound.

Chemical Reactions Analysis

(2,3,4-Trichlorophenyl)hydrazine undergoes various chemical reactions, including :

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: It undergoes substitution reactions where the chlorine atoms can be replaced by other substituents.

    Coupling Reactions: It can participate in coupling reactions to form hydrazones and other derivatives.

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2,3,4-Trichlorophenyl)hydrazine has a wide range of applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,3,4-Trichlorophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrazones with carbonyl compounds, which can further participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2,3,4-Trichlorophenyl)hydrazine can be compared with other similar compounds such as (2,4,6-Trichlorophenyl)hydrazine . While both compounds have similar structures, the position of the chlorine atoms on the phenyl ring can significantly influence their chemical reactivity and applications. For instance, (2,4,6-Trichlorophenyl)hydrazine is also used in the synthesis of pharmaceuticals and dyes, but its reactivity and the types of products formed can differ due to the different substitution pattern on the phenyl ring.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research and industry Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis

Properties

IUPAC Name

(2,3,4-trichlorophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2/c7-3-1-2-4(11-10)6(9)5(3)8/h1-2,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBKJASNAMGBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1NN)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Fifty grams of 2,3,4-trichloroaniline was added portionwise to a solution of 200 ml of concentrated hydrochloric acid at approximately 0° C. To the reaction mixture was added 17.6 g of sodium nitrite dissolved in 100 ml of water dropwise over 1 hour. Next, 94.8 g of stannous chloride dissolved in 100 ml of concentrated hydrochloric acid was added dropwise to the reaction mixture over a 1 hour period while maintaining the temperature at approximately 0° C. The reaction mixture was stirred for approximately 1 hour at this temperature and then warmed to room temperature and stirred for 20 additional hours. The precipitated solid was collected by filtration and dried. The collected solid was added to a cold solution of 300 ml of 25% aqueous sodium hydroxide and this solution was stirred at approximately 5° C. for 1 hour. This aqueous solution was then extracted with ether and the organic phase was washed with water and saturated sodium chloride, and finally dried over anhydrous magnesium sulfate. The organic phase was evaporated under reduced pressure and the residue was recrystallized from ethanol to afford 35 g of 2,3,4-trichlorophenylhydrazine. Yield 66%. mp=138°-140° C.
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200 mL
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stannous chloride
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94.8 g
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100 mL
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100 mL
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Synthesis routes and methods III

Procedure details

2,3,4-Trichloroaniline (100 g) was dissolved with stirring in glacial acetic acid (875 ml) at 55°-60° C. A solution of sodium nitrite (39.5 g) in concentrated sulphuric acid (300 ml) was then added over 15 minutes at 55°-60° C. to the solution thus obtained. The viscous mixture obtained was cooled to 5°-10° C. and a solution of stannous chloride dihydrate (437 g) in concentrated hydrochloric acid (375 ml) was added at 5°-10° C. over 20 minutes. A fine, off-white solid precipitated. To aid filtration, the mixture was warmed to 60° C., allowed to cool to laboratory temperature and then filtered. The precipitate was washed on the filter with saturated aqueous sodium chloride solution (100 ml). The damp powder thus obtained was added to a stirred mixture of aqueous ammonia (1.3 liters; S.G. 0.880) and ice. The fine slurry which formed was filtered and the precipitate obtained was dried at 80° C., and boiled twice with chloroform (2×1.5 liters). The chloroform extracts were combined and evaporated to dryness to give 2,3,4-trichlorophenylhydrazine (86 g), m.p. 142°-143° C., in the form of a colourless powder.
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100 g
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stannous chloride dihydrate
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437 g
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375 mL
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1.3 L
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875 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,3,4-Trichlorophenyl)hydrazine
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Reactant of Route 6
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